molecular formula C12H17NO3 B14632211 1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- CAS No. 54489-06-4

1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)-

Cat. No.: B14632211
CAS No.: 54489-06-4
M. Wt: 223.27 g/mol
InChI Key: DBJYOFQSKRALEV-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- is an organic compound belonging to the class of catechols Catechols are characterized by the presence of a 1,2-benzenediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- typically involves the introduction of a morpholinylmethyl group to the 3-methyl-1,2-benzenediol structure. This can be achieved through a series of organic reactions, including alkylation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and batch processing. The use of advanced techniques such as chromatography and crystallization ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted catechols, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediol, 3-methyl-: A simpler catechol derivative without the morpholinylmethyl group.

    Resorcinol: Another benzenediol isomer with different chemical properties and applications.

    Catechol: The parent compound of the catechol family, widely studied for its chemical reactivity and biological significance.

Uniqueness

1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- is unique due to the presence of the morpholinylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other catechols and enhances its potential for specific applications in research and industry.

Properties

CAS No.

54489-06-4

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-methyl-6-(morpholin-4-ylmethyl)benzene-1,2-diol

InChI

InChI=1S/C12H17NO3/c1-9-2-3-10(12(15)11(9)14)8-13-4-6-16-7-5-13/h2-3,14-15H,4-8H2,1H3

InChI Key

DBJYOFQSKRALEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CN2CCOCC2)O)O

Origin of Product

United States

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